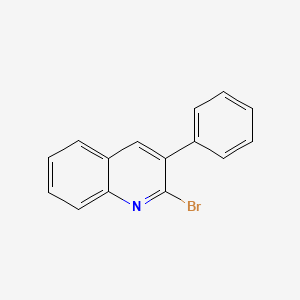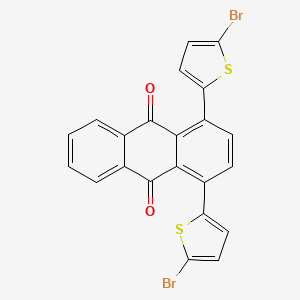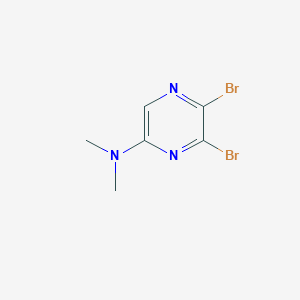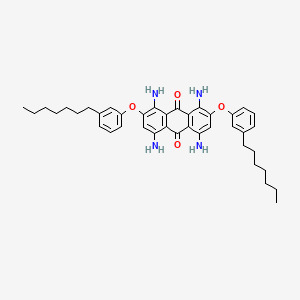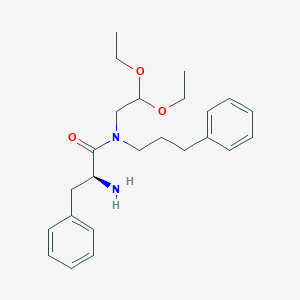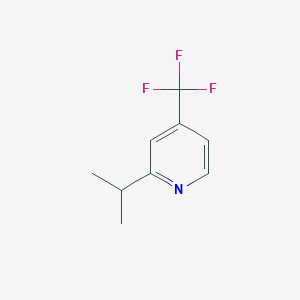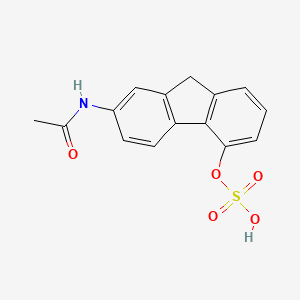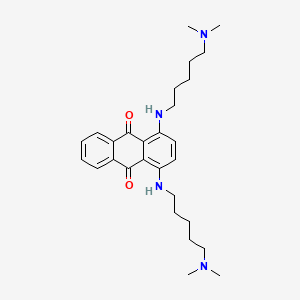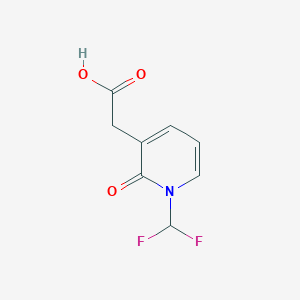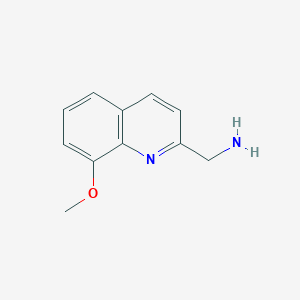![molecular formula C20H20O6S2 B15249345 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- CAS No. 506443-23-8](/img/structure/B15249345.png)
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments . This particular compound features two 2,3-dihydroxypropylthio groups attached to the anthracene core, which can significantly influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione typically involves the introduction of 2,3-dihydroxypropylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps including:
Formation of the Anthracene-9,10-dione Core: This is often synthesized via oxidation of anthracene using reagents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which can generate reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with amino and hydroxy groups.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Uniqueness
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is unique due to the presence of the 2,3-dihydroxypropylthio groups, which impart distinct redox properties and potential for diverse applications in photophysics and photochemistry .
Eigenschaften
CAS-Nummer |
506443-23-8 |
|---|---|
Molekularformel |
C20H20O6S2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1,5-bis(2,3-dihydroxypropylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O6S2/c21-7-11(23)9-27-15-5-1-3-13-17(15)20(26)14-4-2-6-16(18(14)19(13)25)28-10-12(24)8-22/h1-6,11-12,21-24H,7-10H2 |
InChI-Schlüssel |
OXTJXKVIEHJVMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SCC(CO)O)C(=O)C3=C(C2=O)C(=CC=C3)SCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


